![molecular formula C24H25N5O2 B2513678 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844828-02-0](/img/structure/B2513678.png)
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
Mesoionic compounds related to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, undergo hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, which are crucial for developing novel synthetic pathways for potentially biologically active compounds (Coburn & Taylor, 1982). Such reactions are fundamental in the synthesis of new chemical entities that could possess various pharmacological activities.
Pharmacological Potentials
The structural and electronic configurations of purine derivatives significantly influence their biological activities. Studies on purine-6,8-diones and their ionization and methylation reactions provide insights into how structural modifications can affect biological interactions and activities (Rahat, Bergmann, & Tamir, 1974). This understanding is essential for designing molecules with specific pharmacological targets.
Molecular Interactions and Drug Design
Investigations into the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines have elucidated the significance of intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking, in determining the biological activity profiles of compounds (Latosinska et al., 2014). These studies aid in the rational design of drugs by understanding how modifications in molecular structure can enhance or diminish pharmacological effects.
Biochemical Mechanisms and Effects
Research on novel purine derivatives, including their synthesis and potential as anti-inflammatory and anticancer agents, demonstrates the broad applicability of purine-based compounds in treating various diseases. For instance, specific purinediones have shown promising anti-inflammatory activity in animal models, comparable to known anti-inflammatory drugs (Kaminski et al., 1989). Moreover, some purine-diones and pyridopyrimidine-diones have been explored for their anticancer activity, highlighting the versatility of purine-based structures in drug development (Hayallah, 2017).
Neurodegenerative Diseases
Purine phosphonate analogues have been studied for their potential in treating neurodegenerative diseases by targeting adenosine receptors and monoamine oxidases, illustrating the therapeutic potential of purine derivatives in a neuroscience context (Koch et al., 2013).
Propiedades
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-8-6-11-19(16-17)27-13-7-14-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)15-12-18-9-4-3-5-10-18/h3-6,8-11,16H,7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLGKCVAXAZSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
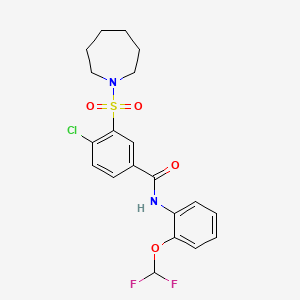
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
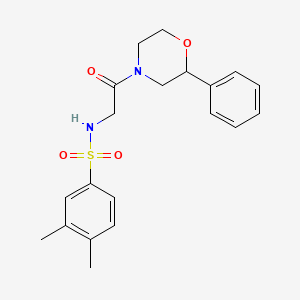
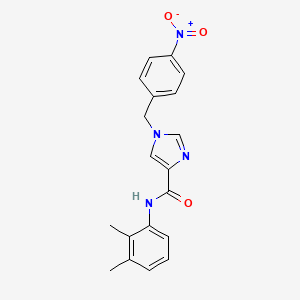
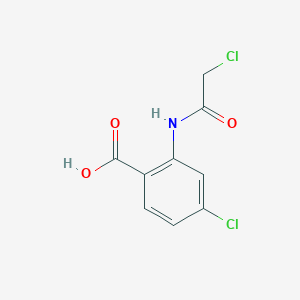
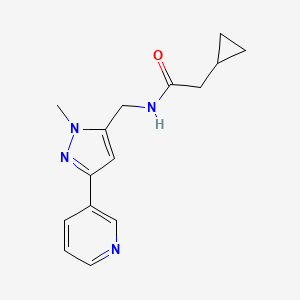
![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
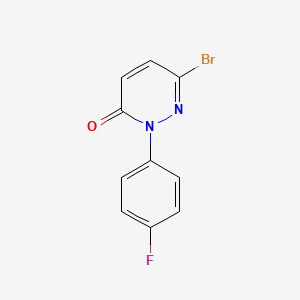
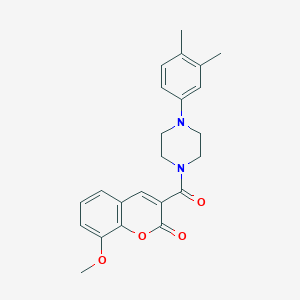
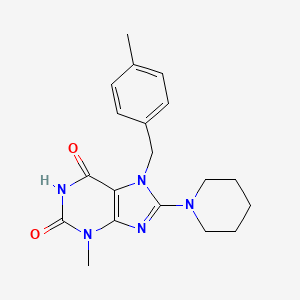
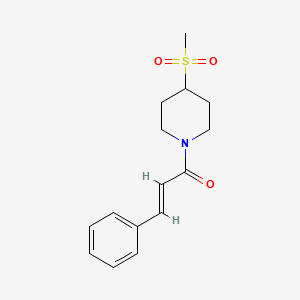
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513618.png)